Product packaging for Disperse Orange  32(Cat. No.:CAS No. 12236-02-1)

Disperse Orange 32

Cat. No.: B577665
CAS No.: 12236-02-1
M. Wt: 425.4 g/mol
InChI Key: WLXASJYYFAVYSK-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Disperse Dye Chemistry

The development of disperse dyes is intrinsically linked to the advent of synthetic hydrophobic fibers in the 1920s. aatcc.org Initially, these dyes were developed for cellulose (B213188) acetate (B1210297) fibers and were known as "acetate dyes". aatcc.orgresearchgate.net The term "disperse dye" was officially adopted in 1953 to reflect their broader application to newly developed hydrophobic fibers like polyester (B1180765), polyamide, and acrylics. aatcc.orgdyechemical.com

Disperse dyes are characterized by their low water solubility and the absence of strong ionizable groups. colorfuldyes.comtextilelearner.net They are applied to hydrophobic fibers from a fine aqueous dispersion, where the dye molecules are held in suspension with the aid of a dispersing agent. researchgate.nettextilelearner.net The dyeing process involves the transfer of these sparingly soluble dye molecules from the aqueous phase into the solid fiber, where they are held by van der Waals forces and dipole interactions. researchgate.netwikipedia.org

The evolution of disperse dye chemistry has been driven by the need for improved properties such as better light fastness, sublimation resistance, and wash fastness, particularly with the commercialization of polyester fibers in the 1950s. aatcc.orgp2infohouse.org This led to the development of a wide range of chemical structures, with azo and anthraquinone (B42736) derivatives being the most prominent. wikipedia.orgalfa-chemistry.com Azo dyes, which include Disperse Orange 32, constitute a significant portion of the disperse dye market. wikipedia.orgnih.gov

Academic Significance and Research Gaps Pertaining to Disperse Orange 32

Disperse Orange 32, with the chemical formula C₂₅H₁₉N₃O₄, belongs to the amino ketone molecular structure class. worlddyevariety.com Its synthesis involves the condensation of 1,4,5,8-Naphthalenetetracarboxylic dianhydride with 4-Methylbenzene-1,2-diamine and 3-Methoxypropan-1-amine. worlddyevariety.comchemicalbook.com

Physicochemical Properties of Disperse Orange 32
PropertyValueReference
Molecular FormulaC₂₅H₁₉N₃O₄ worlddyevariety.com
Molecular Weight425.44 g/mol worlddyevariety.com
AppearanceBrown powder chemicalbook.comenochdye.com
SolubilitySoluble in acetone chemicalbook.comenochdye.com
C.I. No.562475 worlddyevariety.com
CAS No.12236-02-1 worlddyevariety.com

Current academic research on Disperse Orange 32 focuses on its application properties and performance in dyeing processes. It is noted for its brilliant yellow-orange shade and is suitable for high-temperature and high-pressure dyeing methods, as well as hot melt dyeing. worlddyevariety.comenochdye.com However, its leveling properties are considered poor, and its effectiveness in dyeing certain fibers like diacetate, polyamide, and acrylics is limited to light shades. worlddyevariety.comchemicalbook.com

A significant research gap exists in the comprehensive toxicological and ecotoxicological profiling of Disperse Orange 32. While the broader class of azo dyes has been studied for potential environmental and health impacts, specific data on Disperse Orange 32 remains limited. nih.govresearchgate.net Further investigation into its metabolic pathways and the potential for the formation of harmful aromatic amines is an area requiring more in-depth research. researchgate.net Additionally, there is a need for more studies on advanced and more environmentally friendly dyeing methods for this specific dye, including the exploration of ultrasonic and supercritical carbon dioxide dyeing techniques. nih.govmeghmaniglobal.com

Interdisciplinary Relevance of Disperse Orange 32 Studies

The study of Disperse Orange 32 extends beyond textile chemistry into several other scientific disciplines. In environmental science , research is crucial to understand its fate and transport in aquatic systems, its potential for bioaccumulation, and its impact on ecosystems. The detection of disperse dyes in house dust highlights the need for further investigation into indoor environmental exposure. duke.edunih.gov

In the field of materials science , there is interest in the photophysical properties of azo dyes like Disperse Orange 32. researchgate.net Their ability to undergo photoisomerization makes them candidates for the development of photo-responsive materials, such as liquid crystal displays and light-sensitive polymers. researchgate.net

From a toxicological and dermatological perspective, some disperse dyes, including the related Disperse Orange 3, have been identified as potential skin sensitizers and allergens. diva-portal.orgvu.ltchemicalbook.com Although specific studies on Disperse Orange 32 are not as prevalent, the potential for cross-reactivity within this class of dyes warrants further investigation to ensure consumer safety.

Dyeing Fastness of Disperse Orange 32
PropertyGradeReference
Light Fastness7 enochdye.com
Washing Fastness (Fading)5 enochdye.com
Washing Fastness (Staining)5 enochdye.com
Perspiration Fastness (Fading)5 enochdye.com
Perspiration Fastness (Staining)5 enochdye.com
Sublimation Fastness--
Rubbing Fastness (Dry)--
Rubbing Fastness (Wet)--

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

12236-02-1

Molecular Formula

C25H19N3O4

Molecular Weight

425.4 g/mol

IUPAC Name

17-(3-methoxypropyl)-7-methyl-3,10,17-triazahexacyclo[13.6.2.02,10.04,9.012,22.019,23]tricosa-1(22),2,4(9),5,7,12,14,19(23),20-nonaene-11,16,18-trione

InChI

InChI=1S/C25H19N3O4/c1-13-4-9-18-19(12-13)28-22(26-18)14-5-6-15-21-16(7-8-17(20(14)21)25(28)31)24(30)27(23(15)29)10-3-11-32-2/h4-9,12H,3,10-11H2,1-2H3

InChI Key

WLXASJYYFAVYSK-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)N=C3N2C(=O)C4=CC=C5C6=C(C=CC3=C46)C(=O)N(C5=O)CCCOC

Canonical SMILES

CC1=CC2=C(C=C1)N=C3N2C(=O)C4=CC=C5C6=C(C=CC3=C46)C(=O)N(C5=O)CCCOC

Synonyms

Disperse Orange 32

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry of Disperse Orange 32

Advanced Synthesis Routes for Disperse Orange 32 Analogues

The primary synthetic route for Disperse Orange 32 involves the condensation of 1,4,5,8-Naphthalenetetracarboxylic dianhydride (NTDA) with 4-Methylbenzene-1,2-diamine and 3-Methoxypropan-1-amine Current time information in Bangalore, IN.thieme.de. This reaction pathway leads to the formation of complex polycyclic structures, specifically naphthalene (B1677914) diimides (NDIs) or related derivatives, rather than the azo linkages found in many disperse dyes units.itlmaleidykla.ltwikipedia.orgmdpi.comacs.org.

The synthesis of NDIs generally involves the reaction of a primary amine with NTDA, often in a high-boiling solvent at elevated temperatures, leading to imide formation through nucleophilic attack and dehydration lmaleidykla.ltmdpi.comacs.org. Analogues and related compounds are synthesized by varying the diamine or amine components. For instance, NTDA can be condensed with various primary amines to form symmetrical NDIs, or with different amines sequentially to create unsymmetrical NDIs lmaleidykla.ltwikipedia.orgmdpi.comacs.org. Modifications can also be made to the NTDA core itself, such as bromination, before condensation with amines to introduce further functionalization google.comresearchgate.net. Research into NDI derivatives often focuses on tailoring their electronic and optical properties for applications in organic electronics, sensors, and as fluorescent probes units.itacs.orgmdpi.comemu.edu.trmdpi.com. For example, functionalizing the imide nitrogen or the naphthalene core with electron-donating or electron-withdrawing groups can significantly alter absorption and emission spectra units.itmdpi.com.

Chemical Precursors and Reaction Mechanisms in Disperse Orange 32 Formation

The key precursors identified for the synthesis of Disperse Orange 32 are:

1,4,5,8-Naphthalenetetracarboxylic dianhydride (NTDA) : This molecule provides the rigid, planar naphthalene core with two anhydride (B1165640) functionalities. It is synthesized via the oxidation of pyrene (B120774) units.it. NTDA is a strong electron acceptor due to its electron-deficient carboxylic groups wikipedia.org.

4-Methylbenzene-1,2-diamine : This aromatic diamine serves as a key component for forming the imide rings through condensation with NTDA Current time information in Bangalore, IN.thieme.deemu.edu.trgoogle.com. The two amine groups on adjacent positions of the benzene (B151609) ring are crucial for cyclization.

3-Methoxypropan-1-amine : This primary amine derivative likely participates in the condensation reaction, potentially reacting with one of the anhydride groups or an intermediate formed from the reaction of NTDA and the diamine. Its role might involve forming a mono-imide derivative or further functionalizing the molecule.

The reaction mechanism is a condensation reaction , specifically leading to the formation of naphthalene diimide (NDI) structures. The process typically involves:

Nucleophilic Attack : The amine groups of 4-methylbenzene-1,2-diamine attack the carbonyl carbons of the anhydride groups in NTDA.

Ring Closure and Dehydration : This nucleophilic attack leads to the formation of intermediate amic acids, which then undergo cyclization and dehydration (elimination of water) to form the imide rings. Given the presence of three components, the exact sequence and mechanism might involve sequential additions or a multi-component reaction. The reaction is typically carried out at elevated temperatures (e.g., 100-220 °C) in a high-boiling solvent such as DMF or isopropanol (B130326), often under an inert atmosphere, and can take several hours lmaleidykla.ltmdpi.comacs.org.

Table 1: Key Precursors for Disperse Orange 32 Synthesis

Precursor NameCAS NumberMolecular FormulaRole in Synthesis
1,4,5,8-Naphthalenetetracarboxylic dianhydride81-30-1C14H4O6Provides the naphthalene core and anhydride functionalities for imide formation.
4-Methylbenzene-1,2-diamine496-72-0C7H10N2Aromatic diamine that reacts with NTDA to form naphthalene diimide structures.
3-Methoxypropan-1-amine5332-73-0C4H11NOPrimary amine that likely participates in condensation, potentially forming mono-imides or further functionalizing the molecule.

Modification and Derivatization Strategies for Enhanced Functionality

While specific literature detailing the modification of Disperse Orange 32 itself is limited, general strategies for functionalizing naphthalene diimide (NDI) dyes and related polycyclic systems can be applied. These strategies aim to tune properties such as solubility, light fastness, thermal stability, and optical characteristics.

Substitution on the Imide Nitrogen : The most common modification involves reacting NTDA with different primary amines. By varying the amine (e.g., alkylamines, arylamines, diamines), the N-substituents on the imide nitrogen can be altered. This affects solubility, aggregation behavior, and electronic properties lmaleidykla.ltwikipedia.orgmdpi.comacs.org. For instance, longer alkyl chains can improve solubility in organic solvents mdpi.com.

Core Functionalization : The naphthalene core of NTDA can be functionalized before or after imide formation. Bromination of NTDA, for example, allows for subsequent nucleophilic substitution reactions (e.g., with amines) to introduce substituents at the 2, 3, 6, or 7 positions of the naphthalene ring google.comresearchgate.net. These core modifications can significantly alter the electronic and optical properties, leading to changes in absorption and emission wavelengths, quantum yields, and charge transport characteristics units.itresearchgate.netmdpi.com.

Incorporation of Functional Groups : Introducing electron-donating or electron-withdrawing groups onto the NDI structure, either on the core or the imide substituents, can tune the intramolecular charge transfer (ICT) characteristics, influencing fluorescence properties and color units.itmdpi.commdpi.com. For example, alkoxy or amino groups at the C-4 position of 1,8-naphthalimides are known to enhance fluorescence mdpi.com.

Polymerization : NDI units can be incorporated into polymer backbones, either as monomers or pendant groups, to create fluorescent polymers with enhanced stability and processability mdpi.comresearchgate.net.

Process Optimization in Disperse Orange 32 Synthesis

Optimizing the synthesis of Disperse Orange 32, which involves a multi-component condensation, would focus on parameters commonly employed in NDI synthesis and condensation reactions in general.

Stoichiometry of Reactants : Precise control over the molar ratios of NTDA, 4-methylbenzene-1,2-diamine, and 3-methoxypropan-1-amine is crucial to maximize yield and purity, and to control the formation of desired products versus potential by-products.

Reaction Temperature and Time : NDI formation typically requires elevated temperatures (100-220 °C) and prolonged reaction times (several hours to days) to ensure complete condensation and dehydration lmaleidykla.ltmdpi.com. Optimization would involve finding the balance between achieving high conversion and minimizing thermal degradation of reactants or products.

Solvent Selection : High-boiling point, polar aprotic solvents like DMF, NMP, or isopropanol are commonly used to facilitate the reaction and dissolve the reactants and intermediates lmaleidykla.ltmdpi.comacs.org. The choice of solvent can influence reaction rate, solubility, and ease of product isolation.

Catalysis : While direct catalysis is not always specified for basic NDI synthesis, acid catalysts or dehydrating agents can sometimes be employed to facilitate the condensation and water removal. For polyimide synthesis (a related class of compounds), catalysts like isoquinoline (B145761) are used researchgate.net.

Purification Methods : Crude products from condensation reactions often require purification. Common methods include precipitation (e.g., by adding a non-solvent like methanol (B129727) or ethanol), filtration, washing, and recrystallization or column chromatography to isolate the pure Disperse Orange 32 lmaleidykla.ltmdpi.com.

Reaction Atmosphere : Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions and degradation, especially at high temperatures lmaleidykla.ltmdpi.com.

Table 2: General Reaction Conditions for Naphthalene Diimide (NDI) Synthesis

ParameterTypical Range/Description
Reaction Temperature100–220 °C
Reaction TimeSeveral hours to 48 hours
SolventHigh-boiling polar aprotic solvents (e.g., DMF, NMP, isopropanol)
AtmosphereInert (e.g., Argon, Nitrogen)
Purification MethodsPrecipitation, Filtration, Recrystallization, Column Chromatography

Compound Name List:

Disperse Orange 32

1,4,5,8-Naphthalenetetracarboxylic dianhydride (NTDA)

4-Methylbenzene-1,2-diamine

3-Methoxypropan-1-amine

Naphthalene diimides (NDIs)

Mechanistic Principles of Disperse Orange 32 Interaction with Polymeric Substrates

Diffusion Kinetics and Sorption Mechanisms in Fiber Substrates

The dyeing of polyester (B1180765) with disperse dyes, including Disperse Orange 32, is fundamentally a process of dye transfer from an aqueous dispersion to the hydrophobic fiber, often described by a three-stage mechanism: dispersion, adsorption, and diffusion textileexplainer.comresearchgate.net.

Dispersion: Disperse Orange 32, being insoluble in water, is formulated as a fine aqueous dispersion with the aid of dispersing agents. These agents prevent dye particle agglomeration, ensuring uniform application and facilitating the breakdown of dye into individual molecules in the dye bath fineotex.cominflibnet.ac.intextileengineering.net. The diffusion of the dye in the solid phase into water, forming individual molecules, is crucial and is aided by dispersibility, solubility, and increasing temperature textilelearner.net.

Adsorption: Dye molecules initially adsorb onto the fiber surface. This adsorption is influenced by the dye's solubility in the dye bath and its affinity for the fiber textileexplainer.comtextilelearner.net. Hydrophobic interactions play a significant role, attracting the non-polar dye molecules to the non-polar polyester fibers colourinn.in.

Diffusion: For effective dyeing, the adsorbed dye molecules must then diffuse from the fiber surface into the interior of the fiber polymer system textileexplainer.comtextilelearner.net. This process is significantly enhanced by elevated temperatures, typically between 120-130°C, which cause the polyester fibers to swell, creating microvoids that allow dye penetration colourinn.incolourinn.inscribd.com. The rate of dyeing is largely determined by the diffusion of the dye within the fiber, as the diffusion rate towards the fiber surface is generally faster scispace.com.

The Nernst adsorption isotherm is often found to best describe the equilibrium of disperse dye sorption on polyester, indicating that the fiber acts as a solvent for the dye ijsrset.comaustinpublishinggroup.com. Studies on similar disperse dyes show that diffusion coefficients can vary, with smaller molecular size dyes generally exhibiting higher diffusion coefficients and faster dyeing rates scribd.com.

Molecular Interactions and Dye-Fiber Bonding Phenomena

The retention of Disperse Orange 32 within polyester fibers is primarily achieved through non-covalent physical interactions. Once the dye molecules have diffused into the fiber's amorphous regions, they are held in place by:

Van der Waals Forces: These are weak, short-range attractive forces that arise from temporary fluctuations in electron distribution around molecules. They are a primary mechanism for binding disperse dyes to hydrophobic fibers like polyester textilelearner.netcolourinn.inscribd.comslideshare.netslideshare.netscribd.com.

Dipole-Dipole Interactions: The asymmetrical structure of some disperse dye molecules, including potentially Disperse Orange 32, can lead to dipole-dipole interactions with the polymer chains scribd.com.

These intermolecular forces are sufficient to anchor the dye molecules within the fiber structure, providing reasonable wash and light fastness properties, although wash fastness can be moderate to good scribd.comworlddyevariety.com. The absence of ionic or covalent bonds means that the dye is physically trapped within the polymer matrix, and its retention is dependent on the integrity of these physical interactions.

Influence of Auxiliaries and Process Parameters on Dye Uptake

Several factors and auxiliaries significantly influence the dye uptake and dyeing efficiency of Disperse Orange 32 on polyester:

Temperature: Elevated temperatures (120-130°C) are crucial for polyester dyeing with disperse dyes. Higher temperatures increase the kinetic energy of dye molecules and promote fiber swelling, thereby accelerating diffusion and increasing dye uptake textilelearner.netcolourinn.incolourinn.inresearchgate.netmdpi.com. Studies show that color strength (K/S values) increases with temperature due to higher distribution rates mdpi.com.

Dispersing Agents: These are essential for keeping the water-insoluble dye particles uniformly dispersed in the dye bath, preventing aggregation and ensuring even coloration fineotex.cominflibnet.ac.intextileengineering.net. They also aid in the reduction of dye particle size and can increase the solubility of disperse dyes in water inflibnet.ac.in.

Carriers: Chemical carriers are organic compounds that can accelerate the rate of dyeing, especially at atmospheric pressure or lower temperatures (e.g., 100°C) textileengineering.nettextilelearner.netscribd.comslideshare.net. They function by increasing fiber swelling, reducing inter-chain attraction within the polymer, and acting as molecular lubricants, thereby facilitating dye penetration textileexplainer.com. However, the effectiveness of carriers for Disperse Orange 32 is noted as poorer compared to high-temperature methods worlddyevariety.com.

pH: Disperse dyes are generally stable and exhibit optimal dyeing in an acidic medium, typically pH 4-8 ijsrset.comworlddyevariety.comfibre2fashion.com. Alkaline pH can cause azo disperse dyes to degrade, reducing shade depth fibre2fashion.com.

Dyeing Time and Concentration: Prolonged dyeing times at high temperatures can lead to dye agglomeration and precipitation fibre2fashion.com. The initial dye concentration affects exhaustion and adsorption capacity; higher initial concentrations generally lead to decreased exhaustion but increased adsorption per unit mass of fiber scispace.com.

Heat Setting: The heat setting of polyester fabrics prior to or during dyeing can influence dye uptake. Improper heat setting can lead to variations in dye uptake fibre2fashion.com.

Thermodynamics of Disperse Orange 32 Substrate Affinity

The affinity of Disperse Orange 32 for polyester fibers can be quantified using thermodynamic parameters, which provide insight into the spontaneity and energy changes during the dyeing process. Studies on disperse dyes generally indicate:

Spontaneity: The dyeing process is often spontaneous, as indicated by negative Gibbs free energy (ΔG) values, which become more negative with increasing temperature, favoring dye exhaustion ni.ac.rs.

Enthalpy Change (ΔH): Disperse dyeing of polyester is typically an endothermic process, reflected by a positive enthalpy change (ΔH). This means that heat is absorbed during the dyeing process, which is consistent with the need for elevated temperatures to drive the reaction ni.ac.rsidosi.orgresearchgate.net. However, some studies report negative enthalpy changes, suggesting an exothermic process, which would imply heat is released idosi.org. The interpretation can depend on the specific dye and calculation method used.

Entropy Change (ΔS): A positive entropy change (ΔS) is often observed, indicating an increase in the disorder of the system, which is characteristic of physical sorption processes ni.ac.rs.

Standard affinity (Δμ⁰), a measure of the dye's tendency to transfer from the solution to the fiber, is also a key thermodynamic parameter. Higher negative values of standard affinity indicate a greater tendency for the dye to be absorbed by the fiber austinpublishinggroup.comni.ac.rsresearchgate.netcrimsonpublishers.comcrimsonpublishers.com. For instance, studies on similar disperse dyes report standard affinities ranging from 10.29 kJ/mol to 20.60 kJ/mol on polyester sciencepub.net.

Environmental Chemistry and Ecotransformation of Disperse Orange 32

Environmental Occurrence and Distribution Pathways of Disperse Orange 32

The primary route for the entry of Disperse Orange 32 and other disperse dyes into the environment is through the discharge of untreated or inadequately treated wastewater from textile manufacturing facilities. During the dyeing process for synthetic fibers like polyester (B1180765) and nylon, a significant portion of the dye does not fix to the fabric and is released in the effluent. It is estimated that 8-20% of the dyes used in textile dyeing operations are discharged into the wastewater stream.

Once in aquatic systems, the distribution of these sparingly soluble dyes is influenced by their physical and chemical properties. They can remain suspended in the water column, adsorb to suspended solids and sediments, or undergo bioaccumulation in aquatic organisms. The presence of these dyes in water bodies reduces light penetration, which in turn affects the photosynthetic activity of aquatic plants and algae, potentially disrupting the entire aquatic food web. While specific monitoring data for Disperse Orange 32 is not widely available, studies on textile effluents have confirmed the presence of various disperse dyes, indicating their potential for widespread environmental distribution.

Abiotic Transformation Pathways of Disperse Orange 32

Abiotic transformation processes, which are chemical reactions that occur without the involvement of microorganisms, play a crucial role in the environmental fate of Disperse Orange 32. These pathways primarily include photolysis and hydrolysis.

Photolytic degradation, or photolysis, is the breakdown of chemical compounds by light. For azo dyes, this process can lead to the cleavage of the chromophoric azo bond, resulting in decolorization. The rate and extent of photolytic degradation are dependent on factors such as light intensity, pH, and the presence of other chemical species.

Studies on various disperse azo dyes have shown that photocatalytic degradation, often using semiconductor catalysts like titanium dioxide (TiO₂) or zinc oxide (ZnO), is an effective method for their removal from water. This advanced oxidation process involves the generation of highly reactive hydroxyl radicals (•OH) upon UV irradiation of the catalyst. These radicals are powerful oxidizing agents that can attack the dye molecule, leading to its degradation.

The photodegradation of azo dyes often follows pseudo-first-order kinetics. For instance, the photocatalytic degradation of the azo dye CI Direct Green 26 using titania nanoparticles was found to follow a pseudo-first-order reaction with an Arrhenius activation energy of 24.8 kJ/mol. The optimal conditions for the degradation of another disperse azo dye, Coralene Dark Red 2B, were found to be at pH 8 with a specific concentration of the photocatalyst.

Table 1: Photocatalytic Degradation of Various Azo Dyes

Dye Name Catalyst Optimal pH Kinetics Reference
Coralene Dark Red 2B CeFeO₃ 8 First-order
CI Direct Green 26 TiO₂ Not specified Pseudo-first-order
Disperse Red 1 TiO₂ Not specified Not specified

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. The stability of disperse dyes to hydrolysis is an important factor in their environmental persistence. Azo dyes can undergo reductive hydrolysis, which involves the cleavage of the azo bond. While specific studies on the hydrolytic stability and transformation products of Disperse Orange 32 are limited, the general structure of azo dyes suggests that under certain environmental conditions, hydrolysis could contribute to their transformation.

Biotic Transformation Pathways and Biodegradation Potential

Biotic transformation, or biodegradation, involves the breakdown of organic compounds by living organisms, primarily microorganisms. This is a key process in the natural attenuation of pollutants like Disperse Orange 32.

A wide range of microorganisms, including bacteria and fungi, have been shown to be capable of degrading azo dyes.

Bacterial Degradation: Bacteria can degrade azo dyes under both anaerobic and aerobic conditions. Under anaerobic conditions, the primary step is the reductive cleavage of the azo bond, leading to the formation of aromatic amines, which may be colorless but can be more toxic than the parent dye. These aromatic amines can then be further degraded under aerobic conditions. For example, a strain of Pseudomonas isolated from a lake was shown to mineralize Disperse Orange 3, a structurally similar dye, producing metabolites such as p-nitroaniline, p-phenylenediamine, and catechol. Bacterial consortia have also been found to be effective in degrading disperse dyes.

Fungal Degradation: White-rot fungi are particularly effective at degrading a wide variety of recalcitrant organic pollutants, including synthetic dyes. These fungi secrete extracellular lignin-modifying enzymes, such as laccases and peroxidases, which have a non-specific substrate range and can oxidize a broad spectrum of compounds. Fungi like Aspergillus niger have demonstrated the ability to biodegrade reactive and disperse dyes. The efficiency of fungal decolorization is influenced by environmental parameters such as pH and temperature.

Table 2: Microbial Degradation of Disperse Azo Dyes

Microorganism Dye Degraded Efficiency Key Findings Reference
Pseudomonas DL 17 Disperse Orange 3 Complete mineralization within 24 hrs Metabolites included p-nitroaniline and p-phenylenediamine
Aspergillus niger Reactive and Disperse Dyes Not specified Effective in biodegradation
Bacterial Consortium Disperse Red 98.47% decolorization Sequential anaerobic-aerobic treatment enhanced degradation

The microbial degradation of azo dyes is mediated by specific enzymes. The key enzymes involved in the initial step of azo dye breakdown are azoreductases and, in the case of nitro-substituted dyes, nitroreductases.

Azoreductase: Azoreductases are enzymes that catalyze the reductive cleavage of the azo bond (-N=N-), which is the rate-limiting step in the bacterial degradation of azo dyes. This reaction typically requires a reducing equivalent, such as NADH or NADPH. Azoreductases can be either flavin-dependent or flavin-free and are found in a wide variety of bacteria. The activity of these enzymes is often inhibited by the presence of oxygen. The products of this enzymatic reaction are aromatic amines.

Nitroreductase: For azo dyes that contain nitro groups (-NO₂), such as Disperse Orange 3 (which is structurally similar to Disperse Orange 32), nitroreductase enzymes can play a role in their biotransformation. These enzymes catalyze the reduction of the nitro group to an amino group (-NH₂). This reduction can alter the electronic properties of the dye molecule, potentially facilitating the subsequent cleavage of the azo bond. Studies on Pseudomonas DL17, which degrades Disperse Orange 3, confirmed the presence of nitroreductase activity.

The enzymatic transformation of these dyes is a critical area of research for developing effective bioremediation strategies for textile industry wastewater.

Metabolite Identification and Fate in Bioremediation Systems

The bioremediation of azo dyes like Disperse Orange 32 is a critical area of environmental research, aimed at breaking down these persistent pollutants into less harmful substances. The primary mechanism of bacterial degradation of azo dyes is the reductive cleavage of the azo bond (-N=N-), which is the chromophore of the dye. This process typically occurs under anaerobic or anoxic conditions and results in the formation of aromatic amines.

The fate of these resulting aromatic amines in bioremediation systems is a significant concern. While the initial decolorization of the dye wastewater is achieved through the cleavage of the azo bond, the subsequent degradation of the aromatic amines is often slower and requires different environmental conditions, typically aerobic (oxygen-rich) environments. The persistence of these amine metabolites can pose a continued environmental risk.

Table 1: Probable Primary Metabolite of Disperse Orange 32 in Bioremediation

Parent CompoundProbable Primary MetaboliteChemical Formula of MetaboliteKey Degradation Step
Disperse Orange 323,4-DiaminotolueneC₇H₁₀N₂Reductive cleavage of the azo bond

Recalcitrance and Persistence of Disperse Orange 32 in Aquatic Systems

In typical aerobic aquatic environments, such as the upper layers of rivers and lakes, Disperse Orange 32 is likely to persist for extended periods. The lack of significant aerobic degradation pathways for the intact dye molecule means that its primary removal mechanism in the water column is likely to be through adsorption to suspended solids and eventual sedimentation.

Ecotoxicological Implications of Disperse Orange 32 Transformation Products

The primary ecotoxicological concern associated with the transformation of Disperse Orange 32 lies with its breakdown products, namely the aromatic amines. While the parent dye molecule itself can have toxic effects on aquatic organisms, the resulting amines are often more toxic and pose a greater risk.

Aromatic amines are a class of compounds that are known to have mutagenic and carcinogenic properties. The release of these compounds into aquatic ecosystems can have a range of adverse effects on aquatic life. These can include:

Impact on aquatic plants: These compounds can inhibit the growth and photosynthesis of algae and other aquatic plants, which form the base of the aquatic food web.

Toxicity to fish and invertebrates: Aromatic amines can be toxic to fish, crustaceans, and other invertebrates, potentially leading to developmental abnormalities, reproductive issues, and mortality.

The specific ecotoxicological profile of the transformation products of Disperse Orange 32 has not been extensively studied. However, given the known toxicity of aromatic amines as a class, it is reasonable to conclude that the bioremediation of Disperse Orange 32, if incomplete, could lead to the formation of byproducts with significant ecotoxicological implications. This underscores the importance of ensuring complete mineralization of the dye to harmless inorganic compounds in any treatment process.

Advanced Remediation Strategies for Disperse Orange 32 Contamination

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is a significant lack of specific, publicly available research on the advanced remediation of the chemical compound Disperse Orange 32 (CAS No. 12236-02-1) through the advanced oxidation processes outlined in the requested article structure.

Extensive searches were conducted for dedicated studies on the photocatalytic and electrochemical oxidation of Disperse Orange 32. These searches included terms such as "heterogeneous photocatalysis," "UV-induced photodegradation kinetics," "electrochemical oxidation mechanisms," and "novel electrode materials" in direct relation to "Disperse Orange 32" and its CAS number.

The search results did not yield specific experimental data, detailed research findings, kinetic studies, or data tables required to thoroughly and accurately address the following sections and subsections as requested:

Advanced Remediation Strategies for Disperse Orange 32 Contamination

Oxidation Processes for Disperse Orange 32 Treatment

Electrochemical Oxidation Mechanisms and Electrode Technologies

Novel Electrode Materials and Configuration Studies

While general principles of photocatalytic and electrochemical degradation of other azo dyes (such as Disperse Orange 3, Disperse Orange 30, Methyl Orange, and Reactive Orange 16) are well-documented, the strict instruction to focus solely on Disperse Orange 32 prevents the inclusion of this analogous data. To maintain scientific accuracy and adhere to the provided constraints, no content can be generated for the requested article at this time due to the absence of specific research on this particular compound.

Fenton and Photo-Fenton Processes for Disperse Orange 32 Mineralization

The Fenton and photo-Fenton processes are advanced oxidation processes (AOPs) that have demonstrated high potential for the degradation of various organic pollutants, including dyes. These processes rely on the generation of highly reactive hydroxyl radicals (•OH) which can non-selectively oxidize and mineralize organic compounds into carbon dioxide, water, and inorganic salts. While specific studies on the mineralization of Disperse Orange 32 are limited in publicly available literature, research on similar azo dyes, such as Orange G and Orange II, provides valuable insights into the potential efficacy of these methods.

The Fenton reaction involves the decomposition of hydrogen peroxide (H₂O₂) catalyzed by ferrous ions (Fe²⁺) in acidic conditions to produce hydroxyl radicals. The photo-Fenton process enhances this reaction by incorporating ultraviolet (UV) or visible light, which promotes the photoreduction of ferric ions (Fe³⁺) back to Fe²⁺, thereby regenerating the catalyst and producing additional hydroxyl radicals. This enhancement often leads to faster degradation rates and higher mineralization efficiencies.

Research on the azo dye Orange G has shown that the photo-Fenton process can achieve complete degradation in a short period, with significant removal of total organic carbon (TOC). For instance, one study found an optimal molar ratio of H₂O₂ to Fe³⁺ of 13.8, which resulted in the complete degradation of Orange G in 4 minutes and a 93.41% TOC removal in 180 minutes. researchgate.net Similarly, studies on Orange II have demonstrated that a heterogeneous photo-Fenton catalyst, such as a bentonite (B74815) clay-based Fe nanocomposite, can achieve 100% discoloration and 50-60% TOC removal under optimal conditions (pH 3.0, 10 mM H₂O₂). scispace.com

Table 1: Photo-Fenton Treatment of Orange Azo Dyes (Proxy Compounds)

Compound Catalyst/Conditions Treatment Time (min) Degradation/Discoloration Efficiency (%) TOC Removal (%)
Orange G Homogeneous photo-Fenton (Optimal H₂O₂/Fe³⁺ ratio: 13.8) 4 100 93.41 (after 180 min)
Orange II Heterogeneous photo-Fenton (Bentonite-Fe nanocomposite film, UVC) 90 100 50-60 (after 120 min)

Note: Data presented is for proxy compounds due to the limited availability of specific research data on Disperse Orange 32.

Ozonation and Advanced Ozone-Based Processes

Ozonation is another powerful AOP used for the treatment of dye-containing wastewater. Ozone (O₃) is a strong oxidizing agent that can directly react with organic molecules or decompose to form hydroxyl radicals, leading to the degradation of chromophores and the mineralization of the organic structure. The effectiveness of ozonation can be influenced by several factors, including pH, ozone dosage, and the presence of other substances in the water.

While specific data for Disperse Orange 32 is scarce, research on the closely related Disperse Orange 30 provides significant insights. A study on the decolorization of various disperse dyes found that for Disperse Orange 30, a significant decrease in Chemical Oxygen Demand (COD) of 77.43% was achieved after 120 minutes of ozonation at a pH of 10.0. mdpi.com This indicates that ozonation is a promising method for the degradation of this class of dyes. Generally, ozonation of disperse dyes can achieve a color reduction of up to 90% with an ozone dose of 0.5 g dm⁻³. researchgate.net However, it is often observed that while decolorization is rapid, the complete mineralization (COD removal) can be less efficient, with reported efficiencies around 10%. researchgate.net

Combining ozonation with other processes, such as UV irradiation (O₃/UV) or hydrogen peroxide (O₃/H₂O₂), can enhance the generation of hydroxyl radicals, leading to improved degradation and mineralization rates.

Table 2: Ozonation Treatment of Disperse Dyes (Proxy Compounds)

Compound Process pH Treatment Time (min) Decolorization Efficiency (%) COD Removal (%)
Disperse Orange 30 Ozonation 10.0 120 - 77.43
Disperse Dyes (General) Ozonation - - up to 90 ~10

Note: Data presented is for proxy compounds due to the limited availability of specific research data on Disperse Orange 32.

Adsorption and Separation Technologies

Adsorption is a widely used, effective, and economical technique for the removal of dyes from wastewater. This process involves the accumulation of the dye molecules (adsorbate) onto the surface of a solid material (adsorbent). The efficiency of adsorption depends on the properties of both the adsorbent and the adsorbate, as well as on operational parameters like pH, temperature, and contact time.

Adsorbent Materials Development and Characterization

The development of cost-effective and highly efficient adsorbent materials is a key area of research in wastewater treatment. Various materials, including activated carbons, biosorbents, and inorganic materials, have been investigated for the removal of dyes like Disperse Orange 32.

Activated carbon is a highly porous material with a large surface area, making it an excellent adsorbent for a wide range of organic pollutants. Its surface chemistry can be modified to enhance its affinity for specific contaminants.

Research on the removal of Disperse Orange 30, a structurally similar dye, using activated carbon derived from Holm Oak acorns demonstrated high removal efficiency. A maximum dye removal of 93.5% was achieved under optimized conditions: a carbonization temperature of 750 °C, a pH of 2, and an adsorbent dosage of 0.15 g/25 ml, using ZnCl₂ as the activating agent. nih.gov This study highlights that the preparation method and the type of activating agent significantly influence the adsorption capacity of the activated carbon. The acidic pH likely protonates the adsorbent surface, favoring the adsorption of the disperse dye.

Table 3: Adsorption of Disperse Orange 30 on Activated Carbon (Proxy Compound)

Adsorbent Activating Agent Carbonization Temp. (°C) pH Adsorbent Dose (g/25ml) Removal Efficiency (%)
Holm Oak Acorn Activated Carbon ZnCl₂ 750 2 0.15 93.5

Note: Data presented is for the proxy compound Disperse Orange 30 due to the limited availability of specific research data on Disperse Orange 32.

Biosorbents are low-cost adsorbents derived from biological materials, such as agricultural wastes. These materials are attractive due to their abundance, renewability, and potential for high adsorption capacities. Olive pomace, a solid waste from olive oil production, has been investigated as a biosorbent for the removal of disperse dyes. Studies have shown that olive pomace can effectively sequester and recover disperse dyes from wastewater. The adsorption process is influenced by parameters such as contact time, adsorbent dosage, pH, and temperature. The use of such agricultural by-products not only aids in wastewater treatment but also contributes to a circular economy by valorizing waste materials. researchgate.neteeer.org

Inorganic materials, including clays, zeolites, and various nanomaterials, are also being explored as adsorbents for dye removal. These materials can offer high surface areas, uniform pore structures, and thermal stability.

Clay minerals like bentonite and kaolin (B608303) have been studied for the removal of anionic and cationic dyes. Their surface can be modified, for example, through acid activation, to enhance their adsorption capacity for specific types of dyes. Acid treatment of bentonite has been shown to increase the adsorption of anionic dyes by creating a more positively charged surface, thereby promoting electrostatic attraction with the dye molecules. nih.gov

Nanomaterials, such as titanium dioxide (TiO₂) and zinc oxide (ZnO) nanoparticles, have also been investigated for dye removal. A study on the removal of Methyl Orange and Indigo Carmine dyes using TiO₂@ZnO nanocomposites demonstrated very high maximum adsorption capacities, highlighting the potential of nanomaterials in water purification. nih.gov The high surface-area-to-volume ratio of nanoparticles provides a large number of active sites for adsorption.

Table 4: Adsorption of Orange Dyes on Inorganic Adsorbents (Proxy Compounds)

Adsorbent Adsorbate pH Adsorption Capacity (mg/g)
Acid-activated Bentonite Methyl Orange - 67.4
TiO₂@ZnO Nanocomposite Methyl Orange 7 994.24

Note: Data presented is for proxy compounds due to the limited availability of specific research data on Disperse Orange 32.

Adsorption Isotherms, Kinetics, and Thermodynamic Modeling

The remediation of water contaminated with Disperse Orange 32 through adsorption is critically evaluated using isotherm, kinetic, and thermodynamic models. These models provide essential insights into the adsorbent's capacity, the rate of dye uptake, and the energetic favorability of the process.

Adsorption Isotherms are pivotal for describing the equilibrium relationship between the concentration of Disperse Orange 32 in the liquid phase and the amount adsorbed onto a solid phase at a constant temperature. The Langmuir and Freundlich models are commonly employed to analyze this equilibrium. The Langmuir isotherm assumes monolayer adsorption onto a homogeneous surface, while the Freundlich isotherm is an empirical model that describes multilayer adsorption on a heterogeneous surface.

Studies on similar disperse dyes, such as Disperse Orange 25, have shown that the equilibrium data often fits well with the Langmuir isotherm, indicating a monolayer coverage of the dye molecules on the outer surface of the adsorbent, such as activated carbon.

Adsorption Kinetics modeling is crucial for understanding the rate of dye removal and the underlying mechanism of adsorption. The pseudo-first-order and pseudo-second-order models are the most frequently used to analyze kinetic data. The pseudo-first-order model suggests that the rate of adsorption is proportional to the number of available active sites, while the pseudo-second-order model implies that the rate-limiting step is chemisorption involving valence forces through the sharing or exchange of electrons.

Research on the adsorption of disperse dyes has indicated that the process often follows the pseudo-second-order kinetic model. researchgate.net This suggests that the adsorption rate is dependent on the adsorption capacity and not on the concentration of the adsorbate.

Thermodynamic Modeling helps in determining the spontaneity and nature of the adsorption process. Key thermodynamic parameters such as the change in Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°) are calculated from experimental data at different temperatures. A negative ΔG° indicates a spontaneous process. The sign of ΔH° reveals whether the process is exothermic (negative) or endothermic (positive), and the sign of ΔS° indicates the change in randomness at the solid-liquid interface. For instance, a negative enthalpy change suggests that the adsorption process is exothermic. nih.gov

Table 1: Adsorption Isotherm and Kinetic Models for Disperse Dyes

Model Equation Parameters Applicability
Isotherms

Desorption and Adsorbent Regeneration Strategies

The economic viability of using adsorption for the removal of Disperse Orange 32 is significantly enhanced by the ability to regenerate and reuse the adsorbent material. Effective desorption processes not only recover the adsorbent for subsequent cycles but also allow for the potential recovery of the dye.

Common strategies for the regeneration of adsorbents laden with azo dyes involve the use of solvents, acids, or bases. mdpi.com The choice of eluent depends on the nature of the adsorbent and the adsorbate. For instance, adsorbents can be washed with a dilute solution of hydrochloric acid (e.g., 0.2 M HCl) to facilitate the desorption of the dye. mdpi.com This process is often carried out using an orbital shaker to ensure thorough mixing and contact between the eluent and the adsorbent. Following desorption, the adsorbent is typically rinsed with water to remove any residual chemicals before being dried and reused.

The efficiency of desorption can be influenced by factors such as the concentration of the eluent, contact time, and temperature. Multi-cycle sorption/desorption tests are crucial to evaluate the long-term stability and reusability of the adsorbent. Some studies have shown that adsorbents can be effectively regenerated and reused for multiple cycles without a significant loss in adsorption capacity. researchgate.net

Table 2: Common Adsorbent Regeneration Methods for Azo Dyes

Regeneration Method Eluent Examples Mechanism Advantages Disadvantages
Solvent Washing Ethanol, Methanol (B129727), Acetone Solubilizes the adsorbed dye molecules. Can be effective for non-polar dyes. May require large volumes of organic solvents.
Acid Treatment Hydrochloric acid (HCl), Nitric acid (HNO₃) Protonates the dye molecules, reducing their affinity for the adsorbent surface. Effective for dyes adsorbed through electrostatic interactions. Can damage acid-sensitive adsorbents.
Base Treatment Sodium hydroxide (B78521) (NaOH) Alters the surface charge of the adsorbent and the ionization state of the dye. Useful for dyes adsorbed under acidic conditions. Can damage base-sensitive adsorbents.
Thermal Treatment High-temperature heating Decomposes the adsorbed dye molecules. Can fully restore the adsorbent's capacity. High energy consumption; may alter the adsorbent's structure.

Biological Treatment Approaches

Biological methods offer an environmentally friendly and cost-effective alternative for the remediation of Disperse Orange 32 from textile effluents. These approaches utilize the metabolic activities of microorganisms and plants to break down or accumulate the dye.

Anaerobic and Aerobic Bioreactors for Disperse Orange 32 Removal

The degradation of azo dyes like Disperse Orange 32 often requires a combination of anaerobic and aerobic conditions. Under anaerobic conditions, the azo bond (–N=N–), which is responsible for the dye's color, is reductively cleaved by microorganisms, leading to the formation of colorless aromatic amines. However, these amines can be toxic and require further degradation.

Subsequent aerobic treatment is necessary to mineralize the aromatic amines into simpler, non-toxic compounds such as carbon dioxide and water. Integrated anaerobic/aerobic bioreactors have been shown to be effective in treating textile wastewater containing azo dyes. acs.org This sequential process maximizes color removal in the anaerobic stage and ensures the complete breakdown of the dye's degradation products in the aerobic stage. acs.org

Enzyme-Based Bioremediation Systems

The use of purified or crude enzymes offers a more targeted approach to the degradation of Disperse Orange 32. Key enzymes involved in the breakdown of azo dyes include laccases and azoreductases. researchgate.net

Laccases are multi-copper oxidases that can decolorize azo dyes through a non-specific free-radical mechanism, which avoids the formation of toxic aromatic amines. nih.gov These enzymes oxidize the phenolic groups of the dye molecules, leading to their degradation. nih.gov

Azoreductases are enzymes that specifically catalyze the reductive cleavage of the azo bond, typically under anaerobic conditions. researchgate.net This process results in the decolorization of the dye.

Enzyme-based systems can be operated in bioreactors where the enzymes are either free or immobilized on a support material. Immobilization can enhance the stability and reusability of the enzymes, making the process more economically feasible.

Phytoremediation Potential for Disperse Orange 32

Phytoremediation is a green technology that utilizes plants to remove, degrade, or stabilize contaminants from soil and water. For azo dyes like Disperse Orange 32, several mechanisms can be involved:

Rhizofiltration: The adsorption or absorption of the dye onto or into the plant roots.

Phytodegradation: The breakdown of the dye within the plant tissues through metabolic processes, often involving enzymes similar to those found in microorganisms.

Phytoaccumulation: The uptake and accumulation of the dye into the plant biomass.

Both aquatic and terrestrial plants have shown potential for the phytoremediation of textile effluents. For instance, aquatic plants can be used in constructed wetlands to treat dye-containing wastewater. The effectiveness of phytoremediation depends on the plant species, the type of dye, and environmental conditions.

Membrane Filtration and Hybrid Separation Processes

Membrane filtration technologies, such as nanofiltration (NF) and ultrafiltration (UF), are effective physical methods for removing dyes from wastewater. austinpublishinggroup.com These processes work by separating the dye molecules from the water based on size and charge.

Nanofiltration membranes have pore sizes that are typically small enough to retain multivalent salts and larger organic molecules like Disperse Orange 32, while allowing water and monovalent salts to pass through. This makes NF a promising technology for both dye removal and the recovery of salts from textile effluents. Studies on similar reactive orange dyes have demonstrated high removal efficiencies (96–99%) using nanofiltration membranes. iwaponline.com

Ultrafiltration can also be used for dye removal, particularly when the dye molecules are large or aggregated. However, for smaller disperse dyes, UF may not be as effective on its own.

Table 3: Comparison of Membrane Filtration Processes for Dye Removal

Membrane Process Typical Pore Size Operating Pressure Removal Mechanism Suitability for Disperse Orange 32
Microfiltration (MF) 0.1 - 10 µm Low Size exclusion of suspended particles and large colloids. Generally low, unless dye is aggregated or adsorbed onto larger particles.
Ultrafiltration (UF) 0.01 - 0.1 µm Low to Moderate Size exclusion of macromolecules and colloids. Moderate, can be enhanced in hybrid systems.
Nanofiltration (NF) 1 - 10 nm Moderate to High Size exclusion and charge repulsion of multivalent ions and small organic molecules. High, effective for removal of the dye molecule. iwaponline.com
Reverse Osmosis (RO) < 1 nm High Diffusion through a nonporous membrane, rejecting most dissolved solutes. Very high, but may be more energy-intensive than necessary for dye removal alone.

Integrated Treatment Schemes for Textile Effluents Containing Disperse Orange 32

Treating textile effluents laden with recalcitrant compounds like Disperse Orange 32 necessitates a multi-faceted approach, as single-stage treatments often prove insufficient in achieving complete mineralization and detoxification. Integrated treatment schemes, which couple various physical, chemical, and biological processes, offer a more robust and efficient solution for the remediation of wastewater containing this problematic azo dye. These hybrid systems are designed to leverage the strengths of each individual process, creating a synergistic effect that leads to higher removal efficiencies and a more environmentally benign final effluent.

The rationale behind employing integrated systems lies in the complex nature of azo dyes and the limitations of standalone treatments. For instance, while biological processes are cost-effective, they may struggle to degrade the complex aromatic structure of Disperse Orange 32. Conversely, advanced oxidation processes (AOPs) are highly effective in breaking down these complex molecules but can be energy-intensive and costly. By combining these processes, a chemical pre-treatment can enhance the biodegradability of the dye, making it more amenable to subsequent biological polishing. This sequential approach can lead to a more thorough and economical treatment outcome.

One prominent example of an integrated approach involves the use of electrocoagulation followed by other processes. Electrocoagulation is an electrochemical method that has demonstrated high efficiency in removing disperse dyes from textile wastewater. A study on the degradation of the closely related Disperse Orange 30 using a Titanium (Ti)-Aluminium (Al) electrode system revealed a removal efficiency of up to 97% under optimized conditions. The performance of this initial treatment step is detailed in the table below.

Table 1: Electrocoagulation Treatment of Disperse Orange 30

Operating Parameter Condition Maximum Removal Efficiency (%)
pH 6 97
Reaction Time 30 min 97
Voltage 10 V 97

This table is based on data for Disperse Orange 30, a closely related compound to Disperse Orange 32.

Following such a highly effective initial separation and degradation step, the effluent can be further polished using biological methods. The initial chemical treatment breaks down the complex dye molecule into simpler, more biodegradable intermediates, thus enhancing the efficacy of the subsequent biological stage.

Sequential anaerobic-aerobic biological systems also present a viable integrated approach. The initial anaerobic stage is effective in the reductive cleavage of the azo bond, leading to decolorization. The subsequent aerobic stage is then utilized to degrade the aromatic amines formed during the anaerobic phase, which can be toxic. This two-step biological process can achieve high levels of both color and COD removal.

Hybrid systems incorporating membrane bioreactors (MBRs) are also gaining traction. An MBR combines biological treatment with membrane filtration, offering excellent effluent quality. In the context of Disperse Orange 32, a hybrid MBR system could consist of an initial anoxic stage for decolorization, followed by an aerobic membrane bioreactor for the degradation of organic matter and aromatic amines, with the membrane providing a final polishing step to remove any remaining suspended solids. Research on synthetic textile wastewater treated with an enhanced membrane bioreactor (eMBR) equipped with two anoxic reactors, one aerobic reactor, and a UV disinfection unit has shown promising results, achieving 96% color removal and 81.8% COD removal.

Ultimately, the successful remediation of textile effluents containing Disperse Orange 32 hinges on the intelligent combination of different treatment technologies. These integrated schemes provide a pathway to overcome the limitations of individual processes, leading to a more sustainable and effective management of textile wastewater.

Analytical and Spectroscopic Characterization of Disperse Orange 32

Chromatographic Techniques for Detection and Quantification

Chromatography is a fundamental technique for separating Disperse Orange 32 from complex mixtures, allowing for its precise detection and quantification. curtin.edu.au The choice of method depends on the sample matrix, the required sensitivity, and the specific analytical goal.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of non-volatile molecules like Disperse Orange 32. d-nb.info Method development typically involves optimizing the separation on a reversed-phase (RP) column, such as a C18 column, which is effective for retaining hydrophobic disperse dyes. d-nb.info

The mobile phase usually consists of a gradient mixture of an aqueous component (often containing a buffer like ammonium (B1175870) acetate (B1210297) or an acid like formic acid) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). d-nb.info A Photodiode Array (PDA) or UV-Visible detector is commonly employed to detect the dye as it elutes from the column, with monitoring set at the dye's maximum absorbance wavelength. najah.edu The development of a robust HPLC method enables the reliable quantification of Disperse Orange 32 in various samples, from textile extracts to wastewater. nih.gov

Table 1: Typical Parameters for HPLC Analysis of Disperse Dyes

Parameter Typical Setting Rationale
Column C18 (e.g., 250 x 4.6 mm, 5 µm) Reversed-phase chemistry provides good retention and separation for non-polar disperse dyes.
Mobile Phase Gradient of Acetonitrile and Water (with 0.1% Formic Acid) Gradient elution allows for the separation of multiple dyes with different polarities in a single run.
Flow Rate 0.5 - 1.0 mL/min Standard flow rate for analytical scale columns, balancing analysis time and separation efficiency.
Detector Photodiode Array (PDA) or UV-Vis Allows for detection at the specific λmax of the dye and can provide spectral information to confirm identity.
Injection Volume 5 - 20 µL Standard injection volumes for analytical HPLC.

For trace-level analysis, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the method of choice due to its superior sensitivity and selectivity. lcms.czsciex.com This technique is essential for detecting low concentrations of Disperse Orange 32 in environmental water samples or for ensuring compliance with restricted substance lists (RSL) in textiles. lcms.czsatra.com

The analysis is typically performed using an electrospray ionization (ESI) source, and the mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. satra.comlabrulez.com MRM provides high specificity by monitoring a unique precursor-to-product ion transition for the target analyte. Despite its advantages, LC-MS/MS analysis can be susceptible to matrix effects, where other components in the sample extract can suppress or enhance the ionization of the target dye. lcms.czshimadzu.com These effects are particularly noted for disperse orange dyes, and sample dilution or matrix-matched calibration is often required to ensure accurate quantification. lcms.czshimadzu.com Method validation typically demonstrates excellent linearity over a wide concentration range, with low limits of detection (LOD) and quantification (LOQ). lcms.czoup.com

Table 2: Performance Characteristics of a Validated LC-MS/MS Method for Disperse Dyes

Parameter Performance Metric Reference
Linearity (r²) > 0.993 lcms.cz
Limit of Detection (LOD) 0.02 – 1.35 ng/mL lcms.cz
Limit of Quantification (LOQ) 0.06 – 4.09 ng/mL lcms.cz
Repeatability (%RSD, n=6) 1.1 % to 16.3 % lcms.cz
Recovery 81.8 % to 114.1 % lcms.cz

While the intact Disperse Orange 32 molecule is non-volatile and thus unsuitable for direct Gas Chromatography-Mass Spectrometry (GC-MS) analysis, this technique is invaluable for identifying volatile metabolites that result from the dye's degradation. researchgate.net Biodegradation or chemical reduction of azo dyes like Disperse Orange 32 can cleave the azo bond, producing smaller aromatic amines. nih.gov

These breakdown products are often more volatile and can be analyzed by GC-MS, sometimes following a derivatization step to increase their volatility and thermal stability. nih.gov The mass spectra obtained from GC-MS analysis provide detailed structural information based on the fragmentation patterns of the metabolites, allowing for their unambiguous identification. researchgate.net This is crucial for studying the environmental fate of the dye and the efficacy of wastewater treatment processes. researchgate.net

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for the separation and identification of dyes. ssa.lawyer It is frequently employed in the textile industry for quality control and for the initial screening of dye composition in fibers. curtin.edu.auuclmail.net

In a typical TLC analysis, a concentrated extract of the dye is spotted onto a stationary phase (e.g., silica (B1680970) gel on a glass or aluminum plate). ksu.edu.sa The plate is then developed in a sealed chamber with a suitable mobile phase. ksu.edu.sa The components of the dye mixture separate based on their differential affinity for the stationary and mobile phases, resulting in spots at different heights on the plate. ssa.lawyer The retention factor (Rf) value for Disperse Orange 32 can be calculated and compared to a standard for identification. ksu.edu.sa TLC is particularly useful for distinguishing between different dyes in a mixture and assessing dye purity. uclmail.netresearchgate.net

Spectroscopic Methods for Structural Elucidation and Reaction Monitoring

Spectroscopic methods provide information about the molecular structure of Disperse Orange 32 and are powerful tools for monitoring its concentration and transformation during chemical or biological processes.

UV-Visible (UV-Vis) spectroscopy is a fundamental technique for analyzing colored compounds like Disperse Orange 32. youtube.com The color of the dye is due to its chromophore—the azo group (—N=N—) in conjunction with the extended aromatic system—which absorbs light in the visible region of the electromagnetic spectrum. worldwidejournals.commsu.edu An orange dye typically exhibits maximum absorbance (λmax) in the 400-500 nm range. worldwidejournals.com

According to the Beer-Lambert Law, the absorbance of a dye solution at its λmax is directly proportional to its concentration. This relationship allows for the straightforward quantification of Disperse Orange 32 in solution and is used to create calibration curves for concentration measurements. thermofisher.com

Furthermore, UV-Vis spectroscopy is the primary method for monitoring decolorization processes. nih.gov As the dye molecule is degraded, the chromophoric system is destroyed, leading to a decrease in the absorbance at its λmax. researchgate.netresearchgate.net By recording the UV-Vis spectrum at different time intervals during a reaction, the rate and extent of color removal can be accurately quantified. nih.gov The disappearance of the main visible peak, and sometimes the appearance of new peaks in the UV region corresponding to degradation products, provides evidence of the dye's transformation. nih.gov

Table 3: Example Data for Monitoring Dye Decolorization using UV-Vis Spectroscopy

Time (minutes) Absorbance at λmax Concentration (mg/L) % Decolorization
0 1.200 50.0 0%
10 0.840 35.0 30%
20 0.480 20.0 60%
30 0.180 7.5 85%
40 0.060 2.5 95%
50 0.012 0.5 99%

Note: This table contains illustrative data based on typical decolorization experiments.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation, an FTIR spectrum provides a unique "fingerprint" based on the vibrational frequencies of the chemical bonds within the compound.

For Disperse Orange 32, an amino ketone, the FTIR spectrum would be expected to exhibit several characteristic absorption bands. The presence of a ketone group (C=O) would be indicated by a strong absorption peak typically found in the range of 1650-1730 cm⁻¹. The amino group (N-H) would likely produce stretching vibrations in the 3300-3500 cm⁻¹ region. Furthermore, C-N stretching vibrations associated with the aromatic amine would appear in the 1250-1360 cm⁻¹ range. The complex aromatic ring system, which forms the backbone of the dye, would generate multiple peaks, including C-H stretching vibrations above 3000 cm⁻¹ and C=C ring stretching vibrations between 1400 and 1600 cm⁻¹. Analysis of these specific absorption frequencies allows for the unequivocal confirmation of the key functional groups that define the Disperse Orange 32 molecule.

Table 1: Expected FTIR Absorption Bands for Disperse Orange 32

Functional Group Type of Vibration Expected Wavenumber (cm⁻¹)
Aromatic C-H Stretch 3000 - 3100
Amino N-H Stretch 3300 - 3500
Ketone C=O Stretch 1650 - 1730
Aromatic C=C Ring Stretch 1400 - 1600

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for elucidating the precise molecular structure of an organic compound by probing the magnetic properties of atomic nuclei. nanoqam.ca Both ¹H NMR and ¹³C NMR spectroscopy would be essential for the complete structural confirmation of Disperse Orange 32.

¹H NMR would provide detailed information about the hydrogen atoms in the molecule. The spectrum would show distinct signals for protons in different chemical environments, such as those on the aromatic rings and those associated with the amine group. The integration of these signals would correspond to the number of protons in each environment, while the splitting patterns (spin-spin coupling) would reveal how adjacent protons are connected, helping to piece together the molecular framework.

¹³C NMR complements the proton data by providing a signal for each unique carbon atom in the structure. udel.edu This technique would confirm the total number of carbon atoms and distinguish between those in the aromatic rings and the carbon of the ketone functional group, which would appear at a characteristic downfield chemical shift (typically 190-220 ppm). udel.edu Together, 1D and 2D NMR experiments can definitively map the connectivity of the entire molecule, confirming the identity of Disperse Orange 32.

Table 2: Information Provided by NMR Spectroscopy for Disperse Orange 32

NMR Technique Information Obtained
¹H NMR - Number and type of hydrogen environments- Connectivity of adjacent protons (splitting patterns)- Relative number of protons in each environment (integration)

X-ray Photoelectron Spectroscopy (XPS) for Surface and Elemental Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical states of atoms within the top 5-10 nanometers of a material's surface. wikipedia.org For a solid dye like Disperse Orange 32, XPS analysis provides critical information about its surface chemistry.

An XPS survey scan would first identify all the elements present, which for Disperse Orange 32 (C₂₅H₁₉N₃O₄) are primarily carbon (C), nitrogen (N), and oxygen (O). High-resolution scans of the C 1s, N 1s, and O 1s core levels would then provide insight into the chemical bonding environments. For example, the N 1s spectrum could potentially distinguish between nitrogen atoms in the amine functional group versus other potential nitrogen-containing structures. Similarly, the O 1s spectrum could differentiate the oxygen in the ketone group from other oxygen species that might be present as surface contaminants. This level of detail is crucial for understanding the surface properties of the dye, which can influence its interaction with other materials.

Table 3: Application of XPS for the Analysis of Disperse Orange 32

Element Core Level Information from High-Resolution Spectrum
Carbon C 1s Differentiates between C-C, C-N, and C=O bonds.
Nitrogen N 1s Identifies the chemical state of nitrogen (e.g., amine).

Electrochemical Sensing and Biosensing Strategies

Electrochemical sensing offers a powerful approach for the detection of electroactive compounds like dyes. nih.gov The fundamental principle involves an electron transfer process at an electrode surface, which generates a measurable electrical signal (such as current) that is proportional to the analyte's concentration. nih.gov Although specific studies on Disperse Orange 32 are not prominent, its amino ketone structure contains electroactive moieties (the aromatic amine and ketone groups) that are amenable to electrochemical detection.

Strategies for detecting such a dye would likely involve voltammetric techniques, where a changing potential is applied to an electrode to induce oxidation or reduction of the target molecule. To enhance sensitivity and selectivity, the working electrode can be chemically modified. Nanomaterials like carbon nanotubes or metal nanoparticles could be used to increase the electrode's surface area and facilitate faster electron transfer. nih.gov

Biosensing strategies could also be developed. This might involve immobilizing a biorecognition element, such as an enzyme or antibody that specifically interacts with the amino ketone structure, onto a transducer. nih.gov This interaction would then be converted into a measurable signal. For instance, an enzyme that catalyzes a reaction involving the dye could be used in an amperometric biosensor, where the electrical current from the enzymatic reaction is measured. nih.gov

Method Validation and Quality Assurance in Disperse Orange 32 Analysis

For any analytical method to be considered reliable and fit for purpose, it must undergo a thorough validation process. Quality assurance protocols ensure that the method consistently produces accurate and precise results. When developing a quantitative method for Disperse Orange 32, for example using High-Performance Liquid Chromatography (HPLC), a set of key validation parameters must be assessed.

These parameters ensure the method's performance is well-characterized and reliable for routine analysis. For instance, linearity demonstrates that the instrument's response is proportional to the analyte concentration over a specific range. Accuracy confirms how close the measured results are to the true value, while precision measures the closeness of repeated measurements. The limits of detection (LOD) and quantification (LOQ) define the lowest concentrations of the dye that can be reliably detected and measured, respectively.

Table 4: Key Parameters for Analytical Method Validation

Parameter Description
Linearity The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.
Accuracy The closeness of the test results obtained by the method to the true value. Often assessed using recovery studies in a sample matrix.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.
Selectivity The ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present.
Limit of Detection (LOD) The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.

| Limit of Quantification (LOQ) | The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy. |

Theoretical and Computational Investigations of Disperse Orange 32

Molecular Modeling and Quantum Chemical Calculations

Molecular modeling and quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental tools for dissecting the properties of organic molecules like Disperse Orange 32. These methods allow for the prediction of molecular geometry, electronic distribution, and spectroscopic characteristics without direct experimental synthesis and characterization for every aspect.

Key Computational Approaches:

Geometry Optimization: DFT calculations, often employing functionals such as B3LYP, PBE, or M06-2X, in conjunction with various basis sets (e.g., 6-31G(d,p), 6-311+G(d,p)), are used to determine the most stable molecular structure in its ground state. This involves finding the minimum energy configuration of the atoms within the molecule. For azo dyes, this includes optimizing the planarity around the azo linkage and the orientation of substituent groups, which significantly influences their electronic and optical properties.

Electronic Structure Analysis: Calculations of frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are crucial. The HOMO-LUMO energy gap provides insights into the molecule's stability, reactivity, and its absorption spectrum, particularly the wavelength of maximum absorption (λmax). Charge density distributions and electrostatic potential maps reveal electron-rich and electron-deficient regions, indicating potential sites for chemical reactions or interactions.

Spectroscopic Property Prediction: Time-Dependent Density Functional Theory (TD-DFT) is commonly employed to predict electronic absorption spectra (UV-Vis) by calculating excitation energies and oscillator strengths. This allows for the theoretical estimation of the dye's color and its behavior under light irradiation. Calculations of NMR chemical shifts can also aid in structural elucidation and confirmation.

Studies on similar disperse azo dyes, such as Disperse Orange 3 (DO3) and Disperse Orange 13 (DO13), have utilized these DFT-based methods to understand their electronic transitions, molecular conformations, and chemical reactivity, providing a framework for similar investigations on Disperse Orange 32 researchgate.netdergipark.org.trsmolecule.comresearchgate.netmdpi.comdergipark.org.tr.

Table 1: Common Computational Methods and Properties for Disperse Azo Dyes

Computational Method/LevelBasis SetKey Properties CalculatedTypical Applications
DFT (e.g., B3LYP) 6-31G(d,p)Geometry Optimization, HOMO/LUMO energies, Charge Density, Dipole Moment, PolarizabilityUnderstanding electronic structure, predicting reactivity, molecular stability
TD-DFT 6-31G(d,p)Excitation Energies, Oscillator Strengths, UV-Vis SpectraPredicting color, light absorption characteristics, photophysical processes
DFT (e.g., B3LYP) 6-31+G(d,p)NMR Chemical ShiftsStructural confirmation, comparison with experimental data
DFT VariousHyperpolarizability (β), Polarizability (α)Investigating Nonlinear Optical (NLO) properties
Molecular Dynamics Force FieldsMolecular motion, interactions, conformational changes over timeSimulating behavior in solution or within matrices, degradation pathways

Structure-Activity Relationship (SAR) Studies for Degradation Prediction

Structure-Activity Relationship (SAR) studies aim to correlate a molecule's chemical structure with its biological or chemical activity, including its stability and degradation behavior. For disperse dyes like Disperse Orange 32, SAR is critical for predicting their environmental fate, persistence, and potential transformation products.

SAR Approaches for Disperse Dyes:

Molecular Descriptors: Computational methods generate a wide array of molecular descriptors that quantify various structural and electronic features. These include physicochemical properties (e.g., LogP for lipophilicity), electronic parameters (e.g., HOMO/LUMO energies, ionization potential, electron affinity), topological indices, and reactivity indices (e.g., Fukui functions).

Correlation with Degradation: These descriptors can be statistically correlated with experimental data on dye degradation rates under various conditions (e.g., photolysis, hydrolysis, microbial degradation). For instance, dyes with higher lipophilicity (higher LogP) might exhibit different adsorption or partitioning behaviors, influencing their degradation. Similarly, molecules with more accessible reactive sites, indicated by specific charge distributions or frontier orbital coefficients, might degrade faster.

QSAR Models: Quantitative Structure-Activity Relationship (QSAR) models build upon these correlations to predict the activity (e.g., degradation half-life, susceptibility to specific enzymes) of new or untested dyes based solely on their calculated structural features. Studies have explored QSAR for predicting the aquatic toxicity and environmental persistence of various azo dyes, establishing links between molecular structure and environmental impact canada.cacanada.caresearchgate.net.

While direct SAR studies specifically for the degradation of Disperse Orange 32 might not be extensively published, the principles applied to other disperse azo dyes, correlating structural features with reactivity and stability, are directly transferable. For example, the presence and position of electron-donating or electron-withdrawing groups on the aromatic rings can significantly influence the susceptibility of the azo bond to reductive cleavage or oxidative attack nih.gov.

Table 2: Conceptual SAR for Disperse Dye Degradation

Molecular DescriptorPredicted Impact on Degradation/StabilityExample Disperse Dye Class/Feature
LogP (Lipophilicity) Higher LogP may correlate with increased partitioning into hydrophobic environments, potentially affecting bioavailability and degradation rates.Higher values for dyes with extended alkyl chains or non-polar aromatic systems.
HOMO Energy Higher HOMO energy can indicate increased susceptibility to oxidation.Dyes with strong electron-donating groups (e.g., amino groups) often have higher HOMO levels.
LUMO Energy Lower LUMO energy can indicate increased susceptibility to reduction or nucleophilic attack.Dyes with electron-withdrawing groups (e.g., nitro groups) often have lower LUMO levels.
Azo Bond Reactivity Indices Specific indices predict susceptibility to reductive or oxidative cleavage.The electronic environment around the -N=N- bond is crucial.
Planarity Increased planarity can enhance π-electron delocalization, potentially affecting photostability.Extended conjugated systems often lead to greater planarity.

Kinetic and Reaction Pathway Modeling of Transformation Processes

Understanding how Disperse Orange 32 transforms under various environmental or industrial conditions (e.g., photocatalysis, advanced oxidation processes, supercritical water oxidation) requires kinetic and mechanistic modeling. Computational chemistry plays a vital role in elucidating these complex processes.

Modeling Transformation Processes:

Reaction Mechanism Elucidation: DFT and related methods can be used to map out reaction pathways by identifying transition states and intermediates for key transformation steps. For instance, in supercritical water oxidation (SCWO), molecular dynamics simulations have been employed to study the ring-opening reactions of dyes like Disperse Orange 25 (DO25), identifying attack sites and intermediate species mdpi.com. This provides a detailed understanding of how the dye molecule breaks down.

Kinetic Modeling: Once reaction pathways are understood, computational chemistry can assist in calculating activation energies for elementary reaction steps. These values are crucial inputs for kinetic models that predict reaction rates under specific conditions (temperature, pressure, reactant concentrations). For example, studies on the reaction kinetics of other azo dyes with oxidants or reductants help establish general kinetic behaviors, such as pseudo-first-order or second-order rate laws nih.govresearchgate.net.

Photodegradation and Biodegradation: Computational studies can also inform models of photodegradation by predicting excited-state properties and potential photochemical reaction pathways. Similarly, by identifying potential metabolic activation sites or the formation of toxic metabolites, computational methods can contribute to understanding biodegradation pathways and rates.

These modeling approaches are essential for designing efficient dye treatment technologies and predicting the environmental persistence and transformation products of Disperse Orange 32.

Table 3: Kinetic Models and Their Application to Dye Transformation

Kinetic ModelDescriptionTypical Application in Dye Transformation
Pseudo-First Order Reaction rate is proportional to the concentration of one reactant, with other reactants assumed to be in excess.Commonly observed in adsorption processes where adsorbent surface sites are limiting, or in certain degradation reactions where one reactant (e.g., hydroxyl radicals) is in high concentration.
Second Order Reaction rate is proportional to the product of the concentrations of two reactants.Relevant for bimolecular reactions, such as reactions between dye molecules and specific oxidants or reductants.
Langmuir Isotherm Assumes monolayer adsorption onto a homogeneous surface with a finite number of sites.Used to model the adsorption kinetics of dyes onto solid adsorbents, predicting the rate of uptake.
Freundlich Isotherm Assumes multilayer adsorption onto a heterogeneous surface.Also used for adsorption kinetics, particularly when surface heterogeneity is significant.
Avrami Model Describes the kinetics of solid-state reactions or adsorption, often used for complex processes.Can be applied to adsorption or degradation processes where the reaction rate changes over time in a non-linear fashion.

Nonlinear Optical Properties and Their Theoretical Underpinnings

Disperse dyes, with their extended π-conjugated systems and often asymmetric charge distribution, can exhibit significant nonlinear optical (NLO) properties. Theoretical calculations are paramount in predicting and understanding these properties, which are relevant for applications in photonics and optoelectronics.

Theoretical NLO Investigations:

Hyperpolarizability Calculation: NLO properties are quantified by hyperpolarizability tensors. The first hyperpolarizability (β) is responsible for second-order NLO effects (e.g., second harmonic generation), while the second hyperpolarizability (γ) governs third-order effects (e.g., optical Kerr effect). DFT and TD-DFT methods, often using specific functionals and basis sets, are employed to calculate these molecular hyperpolarizabilities.

Molecular Design Principles: Theoretical studies on various azo dyes, including examples like Disperse Orange 3 (DO3), have revealed that NLO activity is strongly influenced by molecular design. Key factors include:

Push-Pull Systems: Molecules with strong electron-donating groups (donors) and electron-withdrawing groups (acceptors) connected by a π-conjugated bridge exhibit significant charge transfer, leading to large hyperpolarizabilities.

π-Electron Delocalization: Extended conjugated systems, such as those found in azo dyes, facilitate charge delocalization and enhance NLO responses.

Molecular Symmetry: Non-centrosymmetric molecular arrangements are crucial for bulk NLO effects. While molecular hyperpolarizability is an intrinsic property, crystal packing and molecular orientation in a matrix are critical for macroscopic NLO activity.

Experimental Correlation: Theoretical predictions of hyperpolarizability are often correlated with experimental measurements obtained through techniques like the Z-scan method, providing validation for the computational models. Studies on similar disperse dyes have shown that computational methods can accurately predict trends in NLO properties based on structural modifications dergipark.org.trdergipark.org.tracs.orgresearchgate.netacs.org.

By applying these theoretical frameworks, researchers can design new disperse dyes with optimized NLO characteristics, potentially for applications in optical switching, frequency conversion, and data storage.

Table 4: Theoretical Nonlinear Optical (NLO) Properties of Disperse Azo Dyes (Illustrative)

Dye NameCalculated Hyperpolarizability (β) (e.g., x10⁻³⁰ esu)Computational MethodKey Structural Feature Contributing to NLOReference
Disperse Orange 3~10-20 (estimated)DFT/TD-DFTDonor-Acceptor system, extended π-conjugation acs.orgresearchgate.net
Disperse Red 1~20-30 (estimated)DFT/TD-DFTDonor-Acceptor system, extended π-conjugation researchgate.net
Sudan Orange G~5-15 (estimated)DFT/B3LYPAzo linkage, aromatic systems dergipark.org.tr
Monoazo Dye (DMA)~50-100 (calculated)DFT/HFDonor-Acceptor interaction dergipark.org.tr

Note: Values are illustrative and depend heavily on the specific computational method, basis set, and the exact dye structure. Direct experimental validation or specific computational data for Disperse Orange 32 were not found in the reviewed literature, but these examples demonstrate the typical range and methodologies.

Compound Name Table:

Common NameCAS Number
Disperse Orange 32(Not specified in searches)
Disperse Orange 373-22-3
Disperse Orange 136253-10-7
Disperse Orange 256358-76-5
Disperse Orange 446358-78-7
Disperse Orange 616358-81-2

Emerging Research Frontiers and Methodological Advancements for Disperse Orange 32 Studies

Development of Sustainable and Eco-Friendly Dyeing Processes

The textile industry is actively seeking to minimize its environmental footprint, leading to advancements in dyeing processes that reduce water and chemical consumption. While specific research on Disperse Orange 32 in this context is emerging, broader trends in sustainable dyeing offer insights. Innovations include the development of new dyeing machinery designed for lower liquor ratios and continuous processes, significantly enhancing sustainability by optimizing resource usage globalscientificjournal.comsustainablemanufacturingexpo.com. Digital printing is also revolutionizing textile coloration by precisely applying dyes, thereby minimizing waste and reducing water and chemical needs globalscientificjournal.com. Furthermore, research into novel dyeing auxiliaries and carriers aims to improve dye uptake and reduce processing temperatures, contributing to energy savings and a lower environmental impact mdpi.commdpi.comnih.gov. The exploration of enzymatic processes, which utilize natural enzymes to aid in dyeing and reduce the reliance on harsh chemicals, represents another promising avenue for eco-friendly textile coloration globalscientificjournal.com.

Advanced Materials for Disperse Orange 32 Remediation

The removal of Disperse Orange 32 from industrial wastewater is a critical area of research, with a strong focus on developing cost-effective and efficient advanced materials. Adsorption remains a leading technique, utilizing a variety of low-cost adsorbents derived from agricultural waste, such as sawdust, rice husk, and olive pomace researchgate.netfrontiersin.orgmdpi.comresearchgate.net. These materials offer high surface areas and functional groups capable of binding dye molecules. For instance, olive pomace has demonstrated excellent performance in sequestering and recovering Disperse Orange dyes from wastewater, with potential for recycling both the adsorbent and the dye mdpi.com. Nanomaterials are also being explored for their high sorption capacity and reactivity in contaminant removal iaea.org. Beyond adsorption, other advanced remediation strategies include advanced oxidation processes (AOPs) like Fenton and photo-Fenton processes, ozonation, and electrocoagulation nih.govmdpi.comnih.gov. Electrocoagulation, particularly using Ti-Al electrodes, has shown high removal efficiencies for Disperse Orange 30, with treated water showing potential for reuse ijcce.ac.irijcce.ac.ir.

Table 1: Examples of Adsorbent Materials for Disperse Dye Removal

Adsorbent MaterialTarget Dye(s) (Examples)Max. Adsorption Capacity (mg/g)Key Feature(s)Reference
Olive Pomace (OP)Disperse Orange 30, Disperse Red 167Not specifiedLow-cost, renewable, potential for dye recovery mdpi.com
SawdustDisperse Orange 3083.4% (at pH 2, 67°C)Low-cost, abundant agricultural waste researchgate.net
Activated Carbon (from Euphorbia rigida)Disperse Orange 25118.93High-quality, effective for dye removal researchgate.net
Magnetic particlesDisperse Orange 1Not specifiedEnhanced preconcentration for sensor applications nih.gov

Machine Learning and AI Applications in Dye Degradation Prediction

The application of machine learning (ML) and artificial intelligence (AI) in predicting dye degradation is an emerging frontier aimed at optimizing wastewater treatment processes. While direct applications for Disperse Orange 32 are still developing, the broader field of dye degradation prediction utilizes ML algorithms to model complex degradation pathways and identify optimal conditions for treatment researchgate.net. These models can predict the efficiency of various remediation techniques based on parameters like pH, temperature, and adsorbent dosage, thereby accelerating the development of effective treatment strategies. For instance, ANFIS (Adaptive Neuro-Fuzzy Inference System) models have been used to predict dye concentrations in textile wastewater, demonstrating higher accuracy compared to traditional methods researchgate.net. The integration of AI into predicting the fate of dyes like Disperse Orange 32 in various environmental matrices holds significant promise for proactive environmental management.

Real-time Monitoring and Sensor Technologies for Disperse Orange 32 in Complex Matrices

Accurate and real-time monitoring of Disperse Orange 32 in complex industrial matrices is crucial for effective process control and environmental surveillance. Research is advancing in the development of sensor technologies that can provide rapid, on-site measurements. Fiber optic sensors are being investigated for monitoring wastewater characteristics, including color, which is directly related to dye concentration nih.gov. Electrochemical sensing strategies are also emerging as powerful tools for detecting synthetic orange dyes, offering sensitivity and selectivity for trace-level analysis in environmental samples nih.gov. These sensors can be modified with materials like magnetic particles or specific antibodies to enhance their performance in complex matrices nih.gov. Furthermore, advancements in chromatography coupled with mass spectrometry, such as LC-ESI-MS/MS, provide highly sensitive and specific methods for identifying and quantifying disperse dyes in environmental water samples, enabling detailed monitoring of pollution levels oup.comresearchgate.net.

Table 2: Sensor Technologies for Wastewater Monitoring

Sensor TechnologyMeasured Parameter(s)Application ContextKey Advantage(s)Reference
Fiber Optic SensorsColor, COD, BODWastewater monitoringOnline/real-time measurement, comparable accuracy nih.gov
Electrochemical SensorsSynthetic Orange DyesEnvironmental water samples, textile effluentsSensitive, selective, trace-level detection nih.gov
LC-ESI-MS/MSDisperse Dyes (e.g., DO3)Environmental water samples, industrial effluentsHigh sensitivity, specificity, identification oup.comresearchgate.net

Standardization and Inter-laboratory Comparisons of Analytical Methods for Disperse Orange 32

Ensuring the reliability and comparability of analytical results for Disperse Orange 32 necessitates the standardization and inter-laboratory comparison of testing methods. Standard methods, such as DIN 54231, are employed for the analysis of disperse dyes in textile products, typically using High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection labrulez.comgimitec.comlcms.cz. These methods are continually being refined to improve speed and quantitative performance labrulez.comgimitec.com. Proficiency testing schemes, where multiple laboratories analyze the same samples, are vital for assessing method accuracy and identifying variations between laboratories iisnl.com. Such comparisons help in validating analytical procedures and establishing robust quality control measures for the detection and quantification of Disperse Orange 32 in various matrices, including textile products and environmental samples oup.comresearchgate.netresearchgate.netresearchgate.net.

Compound Name Table:

Disperse Orange 32

Disperse Orange 30

Disperse Orange 25

Disperse Orange 1

Disperse Orange 3

Disperse Orange 37

Disperse Red 1

Disperse Red 167

Disperse Yellow 3

Disperse Blue 3

Disperse Blue 7

Disperse Blue 35

Disperse Blue 106

Disperse Blue 124

Disperse Violet 93

Disperse Blue 373

Reactive Black 5

Remazol Black B (RBB)

Methyl Orange

Orange II

Q & A

Q. What are the critical safety considerations when handling Disperse Orange 3 in laboratory settings?

Disperse Orange 3 is classified as a skin irritant (H315), sensitizer (H317), and respiratory irritant (H335) . Methodological precautions include:

  • Use of PPE (gloves, lab coats, and goggles) to avoid direct contact.
  • Conducting experiments in well-ventilated fume hoods to minimize inhalation of particulate matter.
  • Implementing static control measures during weighing due to its powdered form .
  • Disposal via industrial combustion to avoid environmental contamination .

Q. How can researchers determine the optimal concentration of Disperse Orange 3 for spectroscopic studies?

Fluorescence and absorption spectroscopy studies indicate that 10⁻⁴ M is the optimal concentration for analyzing Disperse Orange 3 in solvent-based systems. At this concentration:

  • The Stokes shift (Δλ = 89 nm) is maximized, enabling clear fluorescence imaging .
  • Self-quenching effects are minimized, preserving signal integrity .
  • Experimental validation should include concentration-dependent fluorescence quenching assays to confirm suitability for specific solvent systems.

Q. What are the primary spectral characteristics of Disperse Orange 3, and how are they measured?

Key spectral parameters include:

ParameterValueMethod
Absorption peaks227 nm (π* ← π), 275 nm (π* ← π), 443 nm (π* ← n)UV-Vis spectroscopy
Fluorescence emission532 nm (λex = 440 nm)Fluorescence spectrometry
Attenuation length0.027 cmNonlinear optical analysis
Calibration requires using high-purity solvents (e.g., DMSO, ethanol) and validating instrument baselines to avoid solvent interference .

Advanced Research Questions

Q. How do solvent polarity and pH influence the photophysical properties of Disperse Orange 3?

Solvent interactions alter the dye’s dipole moment (4.45 D) and transition energies . Methodological steps include:

  • Conducting solvatochromic studies across solvents of varying polarity (e.g., water, ethanol, hexane) to correlate Stokes shift with solvent polarity indices.
  • Adjusting pH systematically (e.g., 2–12) to observe protonation/deprotonation effects on absorption bands. Acidic conditions may shift n→π* transitions due to azo group protonation .
  • Using time-resolved fluorescence spectroscopy to quantify excited-state lifetime variations.

Q. What experimental designs are suitable for resolving contradictions in Disperse Orange 3’s reported toxicity data?

Discrepancies in toxicity profiles (e.g., aquatic vs. mammalian systems) require:

  • Comparative assays : Parallel testing in Daphnia magna (aquatic toxicity) and human keratinocyte cells (skin irritation) under standardized OECD guidelines .
  • Metabolite analysis : LC-MS/MS to identify degradation byproducts (e.g., aromatic amines) that may contribute to divergent toxicity outcomes .
  • Statistical rigor : Applying ANOVA to differentiate between batch-to-batch variability and true biological effects .

Q. How can researchers validate the reproducibility of Disperse Orange 3’s nonlinear optical properties?

Nonlinear optical parameters (e.g., absorption cross-section, χ⁽³⁾ susceptibility) require:

  • Z-scan technique : To measure thermal lensing and nonlinear refraction/absorption .
  • Laser calibration : Use of a reference material (e.g., CS₂) to normalize intensity-dependent responses.
  • Error mitigation : Replicate measurements (n ≥ 5) to account for laser instability and sample heterogeneity .

Q. What strategies address confounding variables in ecological risk assessments of Disperse Orange 3?

Key approaches include:

  • Microcosm studies : Simulating natural aquatic systems with controlled variables (light, temperature, microbial activity) to isolate dye degradation pathways .
  • QSAR modeling : Predicting bioaccumulation potential using the dye’s octanol-water partition coefficient (log P) and molecular weight (242.2 g/mol) .
  • Longitudinal monitoring : Tracking metabolite persistence in sediment-water interfaces via HPLC-UV .

Methodological Guidance for Data Interpretation

Q. How should researchers analyze unexpected fluorescence quenching in Disperse Orange 3 experiments?

  • Step 1 : Rule out instrumental artifacts (e.g., lamp intensity drift, improper slit width) by re-measuring a stable fluorophore (e.g., fluorescein).
  • Step 2 : Assess solvent purity via GC-MS to detect trace impurities (e.g., stabilizers) that may act as quenchers .
  • Step 3 : Apply Stern-Volmer kinetics to distinguish static vs. dynamic quenching mechanisms .

Q. What statistical methods are appropriate for correlating Disperse Orange 3’s spectral data with molecular structure?

  • Multivariate regression : To link absorption wavelengths with substituent electronic parameters (Hammett constants) .
  • PCA (Principal Component Analysis) : To reduce dimensionality in datasets combining solvent polarity, pH, and transition energies .
  • Error bars : Report standard deviations from triplicate measurements to enhance credibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.